Methyl 4,4,5,5,6,6,7,7-octafluoro-3-oxoheptanoate
Overview
Description
“Methyl 4,4,5,5,6,6,7,7-octafluoro-3-oxoheptanoate” is a chemical compound with the molecular formula C8H6F8O3 . It is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 6 hydrogen atoms, 8 fluorine atoms, and 3 oxygen atoms . The structure data file (SDF/MOL File) of this molecule contains information about the atoms, bonds, connectivity, and coordinates .Scientific Research Applications
Chemical Transformations and Synthesis
One study explores the hydrolysis of decafluorocyclohepta-1,4-diene, leading to the synthesis of hexafluoro-dimethoxy-oxabicyclo compounds. This research demonstrates the utility of fluorinated compounds in constructing complex molecular architectures, which could have implications for materials science and pharmaceutical synthesis (Hamor et al., 1977).
Another study highlights the preparation of cyclic ketones through palladium-catalyzed cyclization, illustrating the versatility of fluorinated esters in organic synthesis. This method facilitates the synthesis of methyl dihydrojasmonate, showcasing the potential for creating bioactive molecules (Tsuji et al., 1980).
Intermediates in Synthesis
Research on the synthesis of leukotriene intermediates from cyclohexen-1-one via unsymmetrical ozonolysis underlines the importance of fluorinated compounds as intermediates in the synthesis of biologically relevant molecules. This pathway offers a streamlined approach to accessing complex structures pivotal in medicinal chemistry (Hayes & Wallace, 1990).
Environmental and Biochemical Applications
The study of catechol 2,3-dioxygenase inhibition by chlorocatechol presents a biochemical application of fluorinated compounds, providing insight into enzyme inhibition mechanisms. This research has implications for understanding pollutant degradation processes in environmental biotechnology (Klečka & Gibson, 1981).
Advanced Materials
The synthesis of polyfluorocycloalkenes and exploration of their properties highlight the role of fluorinated compounds in materials science. These studies contribute to the development of novel materials with unique properties, such as resistance to degradation and thermal stability, which are valuable in various industrial applications (Dodsworth et al., 1984).
Properties
IUPAC Name |
methyl 4,4,5,5,6,6,7,7-octafluoro-3-oxoheptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F8O3/c1-19-4(18)2-3(17)6(11,12)8(15,16)7(13,14)5(9)10/h5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJGVTDNUULIKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382156 | |
Record name | Methyl 4,4,5,5,6,6,7,7-octafluoro-3-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89129-69-1 | |
Record name | Methyl 4,4,5,5,6,6,7,7-octafluoro-3-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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